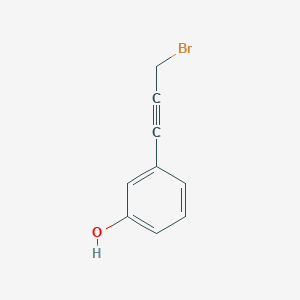

3-(3-Bromoprop-1-YN-1-YL)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO |

|---|---|

Molecular Weight |

211.05 g/mol |

IUPAC Name |

3-(3-bromoprop-1-ynyl)phenol |

InChI |

InChI=1S/C9H7BrO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,6H2 |

InChI Key |

PKNJTTBSBMCSTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C#CCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Bromoprop 1 Yn 1 Yl Phenol

Strategic Retrosynthetic Analysis of the 3-(3-Bromoprop-1-yn-1-yl)phenol Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. openochem.org For this compound, the most logical disconnection is at the C(sp)-C(sp²) bond, which connects the propyne (B1212725) unit to the phenol (B47542) ring. This disconnection points to a Sonogashira coupling reaction as the key forward synthetic step. youtube.comwikipedia.orglibretexts.org

This primary disconnection (Path A) identifies two key precursors: a 3-halophenol and a suitable three-carbon alkyne. The 3-halophenol, such as 3-iodophenol (B1680319) or 3-bromophenol (B21344), serves as the electrophilic partner in the coupling reaction. guidechem.comwikipedia.org The alkyne component requires a terminal triple bond for the coupling and a group that can be converted to a bromide. The most direct precursor for this is propargyl alcohol (prop-2-yn-1-ol).

An alternative, less common disconnection could involve forming the C-Br bond at the final stage. This would still rely on a Sonogashira coupling to first create 3-(3-hydroxyprop-1-yn-1-yl)phenol (B585600), which is then subjected to bromination. evitachem.com This latter approach is often preferred as it avoids handling the potentially unstable propargyl bromide during the sensitive palladium-catalyzed coupling step.

Precursor Design and Synthesis for the Propargyl Bromide Moiety

The synthesis of the three-carbon chain containing both the alkyne and the bromide is a critical phase. This can be approached by preparing propargyl bromide directly or by using a more stable precursor like propargyl alcohol, which is later converted to the bromide.

Preparation of Functionalized Propargyl Bromide Synthons

Propargyl bromide (3-bromo-1-propyne) is a key synthon for introducing the propargyl group. wikipedia.org It is a highly reactive alkylating agent used in various organic syntheses. wikipedia.org However, its instability and shock-sensitive nature necessitate careful handling, often requiring it to be prepared and used immediately or stored in stabilized solutions. acs.orggoogle.comsigmaaldrich.com

Synthesis of Halogenated Alkyne Building Blocks

The most common laboratory and industrial method for preparing propargyl bromide is the treatment of propargyl alcohol with a brominating agent. wikipedia.org Phosphorus tribromide (PBr₃) is a frequently used reagent for this conversion. wikipedia.orggoogle.com The reaction is typically performed under controlled temperatures to manage its exothermic nature and to prevent side reactions or decomposition of the product. google.com

Improved procedures focus on carrying out the reaction under an inert atmosphere and without a base, which can improve selectivity and yield. google.comgoogle.com The product is a colorless to light yellow liquid with a sharp, lachrymatory odor. wikipedia.orgnih.gov

| Method | Brominating Agent | Typical Conditions | Reference |

|---|---|---|---|

| Direct Bromination | Phosphorus Tribromide (PBr₃) | Propargyl alcohol, controlled temp. (e.g., 0-25°C), inert atmosphere | wikipedia.orggoogle.comgoogle.com |

| Appel Reaction | Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | Propargyl alcohol, typically in an aprotic solvent like CH₂Cl₂ |

Diverse Synthetic Approaches to the Phenol Ring Functionalization

The synthesis requires a phenol ring that is functionalized at the meta-position to allow for the introduction of the propargyl chain. This involves preparing a suitable 3-halophenol precursor.

Regioselective Bromination Strategies for Phenolic Scaffolds

The hydroxyl group of phenol is a strong ortho-, para-directing group in electrophilic aromatic substitution, making the direct meta-bromination of phenol challenging. Therefore, multi-step sequences are often required to synthesize the 3-halophenol precursor needed for the Sonogashira coupling.

One common route to 3-bromophenol begins with the diazotization of 3-bromoaniline. Another approach involves the sulfonation of bromobenzene, followed by alkali fusion. For laboratory preparations, 3-iodophenol is often used as it exhibits higher reactivity in palladium-catalyzed coupling reactions. guidechem.comwikipedia.org 3-Iodophenol can be prepared from 3-aminophenol (B1664112) via a Sandmeyer-type reaction or by the oxidative decarboxylation of 3-iodobenzoic acid. guidechem.comwikipedia.orgontosight.ai

While direct bromination of phenol overwhelmingly yields ortho- and para-isomers, specialized methods have been developed to achieve better regioselectivity. researchgate.netnih.govchemistryviews.orgnih.gov These can involve using bulky brominating agents or specific catalytic systems to favor one isomer over another, though achieving high meta-selectivity remains difficult. chemistryviews.orgresearchgate.net

| Target Precursor | Synthetic Route | Key Reagents | Reference |

|---|---|---|---|

| 3-Bromophenol | From 3-bromoaniline | NaNO₂, H₂SO₄, then H₂O, heat | |

| 3-Iodophenol | From 3-aminophenol | NaNO₂, HCl, then KI | guidechem.com |

| 3-Iodophenol | From 3-iodobenzoic acid | Oxidative decarboxylation | wikipedia.org |

Introduction of the Propargyl Chain onto the Phenolic Substrate

The key step in constructing the target molecule's core is the Sonogashira coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. youtube.comwikipedia.org

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (usually CuI), and an amine base (like triethylamine (B128534) or diethylamine) which also often serves as the solvent. wikipedia.orglibretexts.org The synthesis of this compound would proceed in two steps from the 3-halophenol:

Sonogashira Coupling: 3-Iodophenol is reacted with propargyl alcohol in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 3-(3-hydroxyprop-1-yn-1-yl)phenol. evitachem.com

Bromination: The resulting propargylic alcohol is then converted to the corresponding bromide using a suitable brominating agent, such as PBr₃ or CBr₄/PPh₃, to give the final product, this compound.

Carbon-Carbon Coupling Reactions in the Construction of this compound

The formation of the aryl-alkyne bond in this compound is most effectively achieved through cross-coupling reactions. These methods provide a direct and efficient means of connecting the phenolic ring with the propargyl fragment.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type)

The Sonogashira reaction stands as a cornerstone in the synthesis of arylalkynes and is highly applicable for the preparation of this compound. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, facilitated by a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

The synthesis of the target compound would likely involve the coupling of a meta-substituted halo-phenol derivative (such as 3-iodophenol or 3-bromophenol) with a suitable three-carbon alkyne component. The reaction is typically conducted under mild conditions, often at room temperature, and requires a base, such as an amine like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.org

The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle.

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The terminal alkyne is then transferred from the copper acetylide (formed in the copper cycle) to the palladium center in a process called transmetalation. The cycle concludes with reductive elimination, which forms the final C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst. researchgate.net

Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the starting alkyne, facilitating the transmetalation step with the palladium complex. wikipedia.org

A plausible synthetic route using this methodology is the Sonogashira coupling of a protected 3-iodophenol with propargyl alcohol. The resulting 3-(3-hydroxyprop-1-yn-1-yl)phenol could then be subjected to bromination to yield the final product. Protecting the phenolic hydroxyl group is often necessary to prevent side reactions.

Table 1: Key Components of a Typical Sonogashira Reaction

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne. |

| Aryl Halide | 3-Iodophenol derivative | The aromatic coupling partner. |

| Alkyne | Propargyl alcohol | The alkyne coupling partner. |

| Base | Triethylamine, Diethylamine | Neutralizes the hydrogen halide byproduct and can act as a solvent. wikipedia.org |

| Solvent | THF, DMF, Amines | Provides the reaction medium. |

Copper-Mediated Coupling Methodologies

While the Sonogashira reaction utilizes copper as a co-catalyst, purely copper-mediated coupling reactions, such as the Castro-Stephens reaction, also provide a pathway for synthesizing arylalkynes. Historically preceding the Sonogashira reaction, this method involves the coupling of a copper(I) acetylide with an aryl halide.

In the context of synthesizing this compound, this could involve preparing a copper acetylide from a suitable propargyl derivative and reacting it with a 3-halo-phenol. However, these reactions often require higher temperatures and stoichiometric amounts of copper, making the palladium-catalyzed Sonogashira reaction generally more favorable due to its milder conditions and higher efficiency. libretexts.org The primary role of copper in modern synthesis for this type of transformation is as a co-catalyst that accelerates the palladium-catalyzed process. wikipedia.org

Alternative Synthetic Routes and Emerging Catalytic Systems for this compound Formation

Research continues to refine cross-coupling methodologies, leading to alternative and more robust catalytic systems. A significant development is the copper-free Sonogashira reaction. Concerns over the toxicity of copper and its potential to complicate purification have driven the development of protocols that omit the copper(I) co-catalyst. nih.gov

These systems often rely on more sophisticated palladium catalysts or ligands that can facilitate the reaction without copper's assistance. For instance, aminopyrimidine-palladium(II) complexes have been successfully used for copper-free Sonogashira couplings in aqueous media, demonstrating the reaction's adaptability for more environmentally benign conditions. nih.gov Such a system could be applied to the synthesis of this compound, potentially simplifying the reaction setup and purification process.

Another alternative approach involves modifying the sequence of bond formation. One could envision a route starting from 3-hydroxyphenylacetylene. This intermediate could be synthesized and then subjected to allylic bromination at the propargylic position to install the bromine atom, though this might present challenges with selectivity.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Catalyst System | Key Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst | High efficiency, mild conditions, broad substrate scope. wikipedia.orgorganic-chemistry.org | Requires two metallic components; potential copper toxicity issues. nih.gov |

| Copper-Free Sonogashira | Specialized Pd catalysts (e.g., with aminopyrimidine ligands) | Avoids copper, can be performed in aqueous media. nih.gov | May require more specialized or expensive ligands/catalysts. |

| Castro-Stephens Reaction | Stoichiometric Cu(I) | Historically significant. | Harsher reaction conditions, stoichiometric use of copper. |

Sophisticated Spectroscopic and Advanced Analytical Methodologies for 3 3 Bromoprop 1 Yn 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-(3-Bromoprop-1-yn-1-yl)phenol, providing detailed information about the hydrogen and carbon atomic framework.

Proton and Carbon NMR Techniques in Elucidating Aromatic and Alkynyl Linkages

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The phenolic hydroxyl (-OH) proton would typically appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons of the methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) are expected to resonate as a singlet in the downfield region, typically around 4.0-4.5 ppm, due to the deshielding effect of the adjacent bromine and alkyne group. The aromatic protons on the phenol (B47542) ring will present a complex multiplet pattern in the aromatic region (approximately 6.5-7.5 ppm). Based on the meta-substitution pattern of 3-bromophenol (B21344), the aromatic signals would correspond to four distinct protons. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopy: In the ¹³C NMR spectrum, four distinct signals are expected for the aromatic carbons due to the molecule's symmetry. docbrown.info The carbon atom bearing the hydroxyl group (C-OH) would be the most downfield of the aromatic signals, typically around 155-160 ppm. docbrown.info The two acetylenic carbons (C≡C) of the alkynyl linkage are anticipated to show characteristic resonances in the range of 80-90 ppm. The carbon of the methylene group attached to bromine (-CH₂Br) would appear in the aliphatic region, significantly upfield from the aromatic and alkynyl carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influencing Factors |

| Phenolic -OH | Variable (broad singlet) | N/A | Hydrogen bonding, solvent |

| Aromatic C-H | ~6.5 - 7.5 (multiplets) | ~115 - 130 | Substitution pattern, electronic effects |

| Aromatic C-OH | N/A | ~155 - 160 | Electronegative oxygen atom |

| Aromatic C-C≡ | N/A | ~120 - 125 | Alkyne substituent effect |

| Alkynyl C≡C-Ar | N/A | ~80 - 90 | sp hybridization, conjugation |

| Alkynyl C≡C-CH₂ | N/A | ~80 - 90 | sp hybridization |

| Methylene -CH₂Br | ~4.0 - 4.5 (singlet) | ~15 - 25 | Electronegative bromine atom |

Two-Dimensional NMR Experiments for Connectivity and Proximity Analysis

To definitively assign all proton and carbon signals and confirm the connectivity between the phenolic and bromopropargyl moieties, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, primarily helping to assign the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton. For instance, it would link the methylene proton signals to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This experiment would provide definitive evidence for the connection between the aromatic ring and the propargyl chain by showing a correlation from the methylene protons (-CH₂Br) to the alkynyl carbons and from the aromatic protons to the alkynyl carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both IR and Raman spectroscopy are powerful tools for identifying the characteristic functional groups within the this compound structure.

Phenolic -OH group: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration, with the broadening due to intermolecular hydrogen bonding. chegg.com

Aromatic Ring: C-H stretching vibrations for the aromatic ring are anticipated just above 3000 cm⁻¹. C=C stretching vibrations within the ring will produce several sharp peaks in the 1450-1600 cm⁻¹ region. nist.gov

Alkynyl C≡C group: A weak but sharp absorption band corresponding to the C≡C triple bond stretch is expected around 2100-2260 cm⁻¹. The terminal alkyne C-H stretch is absent, as the alkyne is disubstituted.

C-Br Bond: The C-Br stretching vibration typically appears in the far-infrared region, usually between 500 and 600 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing a strong signal for the symmetric C≡C stretch, which can be weak in the IR spectrum.

Interactive Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak, Sharp |

| Alkynyl C≡C | C≡C Stretch | 2100 - 2260 | Weak (IR), Strong (Raman) |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |

| Methylene C-H | C-H Stretch | 2850 - 2960 | Medium |

| Carbon-Bromine | C-Br Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and structural features through analysis of fragmentation patterns. For this compound (C₉H₇BrO), the molecular ion peak [M]⁺ would appear as a doublet with a nearly 1:1 intensity ratio, which is characteristic of compounds containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

The electron ionization (EI) mass spectrum is predicted to show several key fragment ions. docbrown.infoyoutube.com Common fragmentation pathways would include:

Loss of a bromine radical: The [M-Br]⁺ ion is expected to be a significant peak.

Loss of the propargyl bromide moiety: Cleavage could lead to a hydroxyphenyl radical or cation.

Fragmentation of the phenol ring: A characteristic fragmentation pattern for phenols involves the loss of carbon monoxide (CO) from the molecular ion or subsequent fragments, often leading to ions like [C₅H₅]⁺. docbrown.infoyoutube.com

Electrospray ionization (ESI-MS), a softer ionization technique, could also be used, particularly in the negative ion mode, to readily detect the deprotonated molecule [M-H]⁻. purdue.edu

X-ray Diffraction (XRD) for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction (XRD) would offer the most definitive structural proof. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. As of now, publicly available crystal structure data for this specific compound has not been identified.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase mode (e.g., using a C18 column), would be an excellent method for determining the purity of a sample. nih.gov A suitable mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection using a UV detector would be effective due to the aromatic chromophore. Coupling HPLC with mass spectrometry (HPLC-MS) would allow for the simultaneous separation and mass analysis of the compound and any impurities. nih.gov

Gas Chromatography (GC): GC could also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. nih.gov Derivatization of the phenolic hydroxyl group might be necessary to improve its chromatographic behavior. Coupling GC to a mass spectrometer (GC-MS) would provide powerful separation and identification capabilities. nih.gov

Thermogravimetric Analysis and Differential Scanning Calorimetry for Phase Behavior

The thermal properties of this compound, including its stability and phase transitions, can be systematically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for this compound is not extensively available in publicly accessible literature, the principles of these analytical techniques allow for a detailed projection of the information they would provide.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA scan would reveal its thermal stability and decomposition profile. A hypothetical TGA curve would plot the percentage of the initial sample mass remaining against increasing temperature.

A typical analysis would be expected to show a stable baseline at lower temperatures, indicating no mass loss. The onset of a downward slope in the TGA curve would signify the beginning of thermal decomposition. The temperature at which significant mass loss begins is a critical indicator of the compound's thermal stability. The process might occur in one or multiple steps, with each step corresponding to the loss of specific molecular fragments. For instance, the cleavage of the bromopropyl group or the degradation of the phenol ring would each result in a distinct mass loss event on the thermogram.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A DSC analysis of this compound would identify the temperatures at which phase transitions, such as melting and boiling, occur.

The resulting DSC thermogram would display peaks corresponding to these transitions. An endothermic peak, where the sample absorbs heat, would typically indicate melting from a solid to a liquid state. The peak of this endotherm would define the melting point of the compound. Conversely, an exothermic peak, where the sample releases heat, could indicate processes like crystallization or decomposition. The presence of any polymorphic forms of the compound might also be revealed through multiple melting or crystallization peaks.

Expected Research Findings

A comprehensive thermal analysis of this compound would involve subjecting a sample to a controlled temperature program in both an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere. This would allow for a comparison of its decomposition behavior under different conditions.

The data obtained from these analyses would be crucial for determining the compound's suitability for various applications, particularly in materials science where thermal stability is a key factor. The melting point obtained from DSC would be a fundamental physical property, useful for quality control and for designing processes involving the compound in a molten state.

While detailed experimental data is not currently available, the application of TGA and DSC would provide a comprehensive thermal profile of this compound. The table below hypothetically outlines the kind of data that would be generated from such an analysis.

Interactive Data Table: Hypothetical Thermal Analysis Data

| Analysis Type | Parameter | Expected Observation | Significance |

| TGA | Onset of Decomposition | Temperature at which mass loss begins | Indicates the upper limit of thermal stability. |

| TGA | Decomposition Steps | Number and temperature range of mass loss events | Provides insight into the mechanism of thermal degradation. |

| TGA | Residual Mass | Percentage of mass remaining at high temperature | Indicates the formation of non-volatile decomposition products. |

| DSC | Melting Point (T_m) | Temperature of the endothermic peak maximum | A fundamental physical property for identification and purity assessment. |

| DSC | Enthalpy of Fusion (ΔH_f) | Area under the melting peak | The amount of energy required to melt the sample. |

| DSC | Glass Transition (T_g) | A step change in the baseline of the thermogram | Indicates a transition from a rigid to a more flexible amorphous state (if applicable). |

| DSC | Decomposition | Exothermic peak(s) often at higher temperatures | Correlates with mass loss events observed in TGA. |

Mechanistic and Reactivity Studies of 3 3 Bromoprop 1 Yn 1 Yl Phenol

Electrophilic and Nucleophilic Reactivity of the Bromopropargyl Moiety

The bromopropargyl moiety, -CH₂C≡CHBr, is characterized by a dual reactivity profile, capable of acting as both an electrophile and a nucleophile.

The primary electrophilic center is the carbon atom attached to the bromine. Bromine, being a good leaving group, facilitates nucleophilic substitution reactions at this position. nih.gov Propargyl bromide is a known alkylating agent, readily reacting with various nucleophiles. wikipedia.org For instance, it can alkylate weakly basic amines, demonstrating the electrophilicity of the propargylic carbon. wikipedia.org

Conversely, the terminal alkyne presents nucleophilic characteristics. The acetylenic proton can be abstracted by a strong base to form a propargylide anion, a potent nucleophile. Furthermore, upon treatment with magnesium at low temperatures, propargyl bromide can form a Grignard reagent with the formal structure of an allenyl magnesium bromide (CH₂=C=CHMgBr), which then acts as a nucleophile. wikipedia.org This dual reactivity allows for a wide range of synthetic transformations.

| Moiety Component | Reactivity | Description | Example Reaction Type |

|---|---|---|---|

| Propargylic Carbon (C-Br) | Electrophilic | The carbon atom bonded to the bromine atom is electron-deficient and susceptible to attack by nucleophiles. | Nucleophilic Substitution (e.g., alkylation of amines, thiols) |

| Terminal Alkyne (C≡C-H) | Nucleophilic | The acetylenic proton is acidic and can be removed by a base to form a nucleophilic acetylide. The π-system can also act as a nucleophile. | Deprotonation followed by reaction with an electrophile; Addition to carbonyls. |

| Allenic Grignard (via Mg) | Nucleophilic | Reaction with magnesium metal can lead to the formation of an allenyl Grignard reagent, a strong nucleophile. | Addition to electrophiles such as aldehydes and ketones. |

Aromatic Reactivity of the Phenolic Ring in 3-(3-Bromoprop-1-yn-1-yl)phenol

The reactivity of the phenolic ring in this compound is governed by the electronic effects of its two substituents: the hydroxyl (-OH) group and the 3-bromoprop-1-yn-1-yl group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. rsc.orgresearchgate.net The rate and regioselectivity of EAS reactions on the phenolic ring of this compound are determined by the combined directing effects of the hydroxyl and propargyl substituents.

The hydroxyl group is a powerful activating group and an ortho, para-director. latech.edumakingmolecules.com This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate (the arenium ion). latech.eduorganicchemistrytutor.com

The alkynyl group is generally considered to be a deactivating group and a meta-director. libretexts.org This is attributed to the sp-hybridized carbons of the alkyne, which are more electronegative than sp²-hybridized carbons and thus withdraw electron density from the ring inductively.

In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates over the weaker deactivating and meta-directing effect of the propargyl group. makingmolecules.com Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group. The available positions are C2, C4, and C6. Steric hindrance from the adjacent propargyl group at C3 might slightly disfavor substitution at the C2 and C4 positions compared to the C6 position.

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| Hydroxyl (-OH) | Strongly electron-donating (resonance) | Activating | Ortho, Para |

| 3-Bromoprop-1-yn-1-yl | Weakly electron-withdrawing (inductive) | Deactivating | Meta |

| Overall Prediction | The strongly activating hydroxyl group governs the reaction's regioselectivity. | Ortho, Para to the -OH group (positions 2, 4, and 6) |

The phenolic hydroxyl group is not merely a spectator; it actively participates in various reactions. One notable example is the Nicholas reaction, which allows for the propargylation of hydroxyl groups under acidic conditions using dicobalt hexacarbonyl-stabilized propargylium ions. nih.gov This method is particularly useful for introducing propargyl groups into base-sensitive molecules. While the title compound already possesses a propargyl group, this reactivity is important for the synthesis of related poly-alkynylated phenolic structures.

The hydroxyl group can also direct reactions through intramolecular interactions. For instance, the proximity of the hydroxyl group and the propargyl side chain could facilitate intramolecular cyclization reactions, potentially leading to the formation of heterocyclic systems like benzofurans, especially under transition metal catalysis. The formation of supramolecular structures through intramolecular interactions involving phenyl rings has also been noted as an important aspect of molecular design. nih.gov

Cycloaddition Reactions Involving the Alkyne Unit of this compound

The terminal alkyne functionality in this compound is a prime substrate for various cycloaddition reactions, providing a pathway to construct cyclic molecules. nih.gov A prominent example is the [3+2] cycloaddition, famously exemplified by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." knv.de This reaction would allow for the facile conjugation of the phenol (B47542) to azide-containing molecules to form a stable triazole ring.

Other cycloaddition reactions involving alkynes include [2+2] and [4+2] (Diels-Alder) cycloadditions, although the latter typically requires an electron-deficient alkyne. The alkyne can also participate in [2+1] cycloadditions. knv.de

Rearrangement Reactions and Isomerization Pathways

Propargyl systems are known to undergo a variety of rearrangement and isomerization reactions. A key isomerization pathway for terminal alkynes is the tautomerization to an allene (B1206475). knv.deresearchgate.net This can be catalyzed by bases and involves the deprotonation at the propargylic position followed by reprotonation at the terminal alkyne carbon. researchgate.netnih.gov The resulting allene is a valuable intermediate for further synthetic transformations.

Another relevant rearrangement is the Meyer-Schuster rearrangement, which involves the conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds. researchgate.netrsc.org While the title compound is not a propargyl alcohol, a derivative where the bromine is replaced by a hydroxyl group could undergo this acid-catalyzed rearrangement.

Transition Metal-Catalyzed Transformations of this compound

The dual functionality of this compound, possessing both a terminal alkyne and a propargyl bromide, makes it an excellent substrate for a wide array of transition metal-catalyzed reactions.

The terminal alkyne is a classic partner in the Sonogashira coupling reaction, a palladium- and copper-catalyzed cross-coupling with aryl or vinyl halides. wikipedia.orggold-chemistry.orglibretexts.org This reaction would allow for the extension of the alkyne chain by coupling it with various aromatic or vinylic systems. There are also copper-free versions of the Sonogashira coupling. organic-chemistry.orgorganic-chemistry.org

The propargyl bromide moiety can participate in numerous transition metal-catalyzed reactions. For example, nickel-catalyzed cross-coupling reactions of propargyl bromides with organozinc compounds have been reported. rsc.org Gold and other transition metals can catalyze the rearrangement of propargylic esters and phosphates, highlighting the diverse reactivity of propargyl derivatives. nih.gov Furthermore, sequential alkylation followed by transition metal-catalyzed annulation reactions of 1,3-dicarbonyl compounds with propargyl bromide can lead to the synthesis of substituted furans. researchgate.net The palladium-catalyzed coupling of propargyl halides is also a known transformation. nih.gov

| Reactive Site | Reaction | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Terminal Alkyne | Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, base | Aryl/Vinyl-substituted alkyne |

| Propargyl Bromide | Nickel-catalyzed Cross-Coupling | Ni catalyst, organozinc reagent | Substituted alkyne/allene |

| Propargyl Bromide | Sequential Alkylation/Annulation | Cu(I) or Au(III) catalyst | Substituted furans |

| Alkyne & Phenolic -OH | Intramolecular Cyclization | Pd or Au catalyst | Benzofuran derivatives |

Computational and Theoretical Chemistry of 3 3 Bromoprop 1 Yn 1 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, ranging from Density Functional Theory (DFT) to ab initio and semi-empirical approaches, can elucidate the electronic structure and preferred three-dimensional arrangement of atoms in 3-(3-bromoprop-1-yn-1-yl)phenol.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT studies would be instrumental in determining its most stable conformations. The rotational freedom around the single bonds—specifically the C-C bond connecting the propyne (B1212725) group to the phenyl ring and the C-C bond in the bromopropyl group—gives rise to various possible conformers.

The conformational landscape is primarily dictated by the interplay of steric and electronic effects. The bulky bromine atom and the phenol's hydroxyl group will likely orient themselves to minimize steric hindrance. Furthermore, the electronic interactions between the electron-rich phenyl ring, the electronegative bromine and oxygen atoms, and the π-system of the alkyne will influence the rotational barriers and the relative energies of the conformers.

Table 1: Predicted Relative Energies of this compound Conformers from a Hypothetical DFT Calculation

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.5 - 2.5 |

| Eclipsed | 0° | > 5.0 |

Note: These are hypothetical values intended to illustrate the expected outcomes of a DFT study.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a popular choice, other quantum chemical methods also offer valuable insights. Ab initio methods, which are based on first principles without empirical parameters, could provide highly accurate calculations of molecular properties, albeit at a higher computational cost. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a benchmark for the DFT results.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be useful for preliminary conformational searches or for studying very large systems. For this compound, a semi-empirical method like AM1 or PM3 could quickly screen potential conformations before more rigorous DFT or ab initio calculations are performed.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound can predict its reactivity towards electrophiles and nucleophiles.

The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, with some contribution from the alkyne's π-system. This suggests that the molecule would be susceptible to electrophilic attack on the aromatic ring, with the hydroxyl group acting as an activating, ortho-para directing group.

The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is expected to have significant contributions from the antibonding orbitals of the carbon-bromine bond and the alkyne's π* system. This indicates that the molecule would be susceptible to nucleophilic attack at the carbon atom attached to the bromine, leading to a substitution reaction, or potentially at the alkyne.

The energy gap between the HOMO and LUMO is also a crucial parameter. A small HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 7.0 to 9.0 |

Note: These are estimated values based on similar aromatic compounds.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, these predictions would include:

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors, the chemical shifts of each proton and carbon atom can be predicted. These predictions would be sensitive to the molecule's conformation.

Infrared (IR) Vibrational Frequencies: The calculation of vibrational frequencies helps in assigning the peaks in an experimental IR spectrum. Key predicted vibrations would include the O-H stretch of the phenol, the C≡C stretch of the alkyne, the aromatic C-H and C-C stretches, and the C-Br stretch.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted λ_max values would correspond to π → π* transitions within the aromatic ring and the alkyne.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the potential reaction mechanisms involving this compound. For example, in a nucleophilic substitution reaction where the bromide is displaced, computational chemistry could be used to:

Map the reaction pathway: This involves locating the transition state structure connecting the reactants and products.

Calculate the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.

Investigate the role of the solvent: By including solvent models, the effect of the reaction medium on the mechanism and energetics can be studied.

A likely reaction to model would be the cyclization of this compound under basic conditions to form a cyclic ether. The phenoxide ion, formed by deprotonation of the hydroxyl group, could act as an intramolecular nucleophile, attacking the carbon bearing the bromine atom. Computational modeling could determine the feasibility of this and other potential reaction pathways. rsc.org

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (liquid or solid). For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules, which can influence its conformation and reactivity.

Intermolecular interactions: In a pure liquid or solid state, MD simulations can reveal how molecules of this compound pack together and interact with each other through hydrogen bonding (via the hydroxyl group), π-π stacking (between the phenyl rings), and dipole-dipole interactions.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the MD simulation is highly dependent on the quality of the force field used.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. This methodology is rooted in the principle that the structural features of a molecule inherently determine its properties and, by extension, its behavior in various systems. While no specific QSPR models for this compound have been documented in peer-reviewed literature, the extensive research on substituted phenols provides a robust framework for hypothesizing how such a model would be developed and the key molecular descriptors that would likely play a significant role.

The development of a QSPR model is a systematic process that involves several key stages: the careful selection of a dataset of molecules with known properties, the calculation of a wide array of molecular descriptors for each molecule, the establishment of a mathematical relationship between these descriptors and the property of interest using statistical or machine learning techniques, and rigorous validation of the resulting model to ensure its predictive power. kg.ac.rs

For a molecule like this compound, a QSPR study would aim to create a predictive model for a specific chemical property, such as its acid dissociation constant (pKa), octanol-water partition coefficient (logP), or its interaction with biological targets, by correlating these properties with calculated molecular descriptors.

Studies on various classes of substituted phenols have successfully established correlations between their structural features and properties like toxicity, antioxidant activity, and chromatographic retention times. These studies offer valuable insights into the types of descriptors that would be pertinent for modeling this compound.

For instance, research on the toxicity of phenol derivatives to various organisms has shown a strong dependence on hydrophobicity (logP) and electronic parameters. jst.go.jp In one study on a series of para-substituted phenols, the toxicity was well-predicted by a QSAR model based on pKa values and hydrophobicity. jst.go.jp For halogenated phenols, QSAR models have demonstrated that in addition to the octanol-water partition coefficient, quantum chemical descriptors such as the energy of the highest occupied molecular orbital (HOMO), dipole moment, and the sum of electric charges on the halogen atoms are crucial for predicting acute toxicity. researchgate.net

Furthermore, quantum chemical parameters have been shown to be effective predictors of the inhibitory concentrations of phenol derivatives. wisdomlib.org A study on 50 phenol derivatives revealed that models based on Density Functional Theory (DFT) calculations, which provide descriptors like molecular weight, hardness, chemical potential, total energy, and electrophilicity index, have high predictive power for toxicity. nih.govresearchgate.net These findings underscore the importance of electronic and quantum chemical descriptors in modeling the properties of phenolic compounds. nih.govacs.org

The presence of the propargyl group (prop-1-yn-1-yl) in this compound introduces additional structural and electronic features that would need to be accounted for in a QSPR model. The triple bond in the alkyne substituent influences the molecule's geometry and electron density distribution, which would be captured by various topological and quantum chemical descriptors.

A hypothetical QSPR study for this compound would begin with the selection of a training set of structurally diverse substituted phenols, including compounds with halogen and alkyne substituents, for which the property of interest (e.g., pKa) has been experimentally determined. A wide range of molecular descriptors would then be calculated for these compounds.

Table 1: Potential Molecular Descriptors for a QSPR Model of this compound

| Descriptor Class | Specific Examples | Rationale for Inclusion |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes. jst.go.jp |

| Molar Refractivity (MR) | Relates to the volume of the molecule and the polarizability of its electrons. | |

| Topological | Wiener Index, Balaban Index | Describe the branching and connectivity of the molecular graph. |

| Kappa Shape Indices | Quantify different aspects of the molecular shape. | |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. researchgate.net |

| Hammett Constants (σ) | Quantify the electron-donating or electron-withdrawing effect of the substituents on the phenol ring. | |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in chemical reactions. researchgate.netnih.gov |

| Mulliken Charges | Describe the partial atomic charges, indicating sites of potential electrostatic interaction. | |

| Hardness (η) and Electrophilicity (ω) | Provide insights into the molecule's reactivity and stability. nih.gov |

Once the descriptors are calculated, a statistical method such as Multiple Linear Regression (MLR) or a machine learning algorithm like an Artificial Neural Network (ANN) would be employed to build a mathematical model. researchgate.net For example, an MLR model might take the form:

Property = c₀ + c₁ × (Descriptor 1) + c₂ × (Descriptor 2) + ... + cₙ × (Descriptor n)

The model's performance would be evaluated using statistical metrics like the coefficient of determination (R²) and cross-validation techniques to ensure its robustness and predictive capability.

To illustrate the relationships that a QSPR model for this compound might capture, the following table presents data for a selection of substituted phenols, showing how different substituents affect key properties.

Table 2: Physicochemical Properties of Selected Substituted Phenols

| Compound | pKa researchgate.net | LogP (Calculated) | HOMO Energy (eV) (Illustrative) |

| Phenol | 9.99 | 1.48 | -8.9 |

| 3-Bromophenol (B21344) | 9.03 | 2.59 | -9.1 |

| 3-Methylphenol (m-cresol) | 10.09 | 1.96 | -8.7 |

| 3-Nitrophenol | 8.40 | 1.99 | -9.8 |

| 3-Methoxyphenol | 9.65 | 1.63 | -8.6 |

Note: HOMO energy values are illustrative and depend on the computational method used. LogP values are from chemical databases.

This data demonstrates that electron-withdrawing groups like bromo and nitro tend to decrease the pKa (increase acidity) and influence the electronic properties (HOMO energy), while electron-donating groups like methyl have the opposite effect. A QSPR model would quantify these relationships, allowing for the prediction of these properties for new compounds like this compound based on its unique combination of substituents.

Derivatization and Structural Modification of 3 3 Bromoprop 1 Yn 1 Yl Phenol

Strategies for Modifying the Bromine Atom

The propargylic bromide in 3-(3-Bromoprop-1-yn-1-yl)phenol is a key site for introducing structural diversity. The carbon-bromine bond is susceptible to cleavage and replacement through several synthetic strategies, primarily involving nucleophilic substitution and metal-mediated cross-coupling reactions.

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles. This S_N2-type reaction is a straightforward method for introducing new functional groups at this position. The high reactivity of propargyl halides facilitates these transformations under relatively mild conditions. For instance, reaction with sodium azide can introduce an azido group, a precursor for "click chemistry" reactions, while various amines can be used to synthesize propargylamine derivatives.

Cross-Coupling Reactions: While less common than for aryl or vinyl halides, propargyl bromides can participate in certain metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. For example, photoredox dual catalysis has been successfully applied to the alkylation of vinyl and aryl halides using alkylsilicates, demonstrating the potential for sp³-sp² cross-coupling. gelest.com

Barbier-type Reactions: An operationally simple procedure for the propargylation of aldehydes involves the direct addition of propargyl bromide to the carbonyl substrate, mediated by low-valent metals like iron or tin. nih.gov This Barbier-type nucleophilic addition represents an important strategy for carbon-carbon bond formation. nih.gov

Table 1: Representative Reactions for Modifying the Bromine Atom

| Reaction Type | Reagent/Catalyst | Product Class | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Propargyl Azides | Introduces an azide moiety for click chemistry. |

| Nucleophilic Substitution | Primary/Secondary Amines (R₂NH) | Propargyl Amines | Forms key structural motifs in many bioactive molecules. |

| Nucleophilic Substitution | Thiols (RSH) | Propargyl Thioethers | Introduces sulfur-containing functionalities. |

| Barbier-type Reaction | Aldehydes (RCHO), Metal (e.g., Zn, In, Sn) | Homopropargyl Alcohols | Forms C-C bonds and introduces a hydroxyl group. nih.gov |

Functionalization of the Terminal Alkyne

The terminal alkyne is arguably the most versatile functional group on the this compound scaffold for molecular elaboration. It serves as a linchpin for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orggold-chemistry.orglibretexts.org The reaction of this compound with various aryl or vinyl halides can generate an extensive range of derivatives with extended π-systems. A modified Sonogashira coupling using a palladium-copper catalytic system in tetrahydrofuran with triethylamine (B128534) as a base has been shown to be effective at low temperatures. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction, often referred to as a "click" reaction, is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. alliedacademies.orgiris-biotech.de This reaction is prized for its reliability, high yield, stereospecificity, and compatibility with a wide array of functional groups and reaction conditions, including aqueous media. alliedacademies.orgiris-biotech.dewikipedia.org The terminal alkyne of the title compound can be "clicked" with various azide-containing molecules to create complex conjugates. iris-biotech.de

Table 2: Key Reactions for Functionalizing the Terminal Alkyne

| Reaction Name | Coupling Partner | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl-substituted Alkyne | Forms C(sp)-C(sp²) bonds; mild conditions. wikipedia.org |

| CuAAC (Click Chemistry) | Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-Triazole | Highly efficient, regioselective, wide scope. iris-biotech.dewikipedia.org |

| Hydroarylation | Phenols | B(C₆F₅)₃ catalyst | ortho-Alkenylated Phenols | Catalytic C-H functionalization. researchgate.netrsc.org |

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another strategic point for derivatization, primarily through reactions like etherification and esterification. These modifications can alter the compound's physicochemical properties, such as polarity and hydrogen bonding capability. Such derivatization is a common preparatory step before analysis by methods like gas chromatography-mass spectrometry (GC-MS) to reduce polarity and increase volatility. nih.govresearchgate.net

Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. A convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives involves reacting substituted phenols with propargyl bromide in the presence of potassium carbonate and acetone. plos.org This reaction proceeds well as aprotic polar solvents favor S_N2-type reactions. plos.org

Esterification: Phenolic esters can be readily prepared by reacting the hydroxyl group with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base such as pyridine or triethylamine. This reaction introduces a carbonyl group, which can serve as a hydrogen bond acceptor.

Table 3: Common Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Class | Purpose |

|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Aryl Ethers | Modify polarity, remove acidic proton. plos.org |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Aryl Esters | Introduce ester functionality, mask hydroxyl group. |

| Silylation | Silylating agent (e.g., TMSCl) | Silyl Ethers | Protecting group, increases volatility for GC-MS. nih.gov |

Modifications of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (S_EAr) due to the electron-donating nature of the phenolic hydroxyl group. byjus.com The -OH group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.orguci.edu

Electrophilic Aromatic Substitution (S_EAr):

Halogenation: Due to the highly activated ring, halogenation (e.g., with bromine water) can occur readily without a Lewis acid catalyst, often leading to poly-substitution. byjus.comyoutube.com Treatment of phenol with bromine water typically yields a white precipitate of 2,4,6-tribromophenol. byjus.com To achieve mono-substitution, milder conditions are required, such as using bromine in a less polar solvent at low temperatures. byjus.com

Nitration: Nitration with dilute nitric acid at low temperatures can yield a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com

Friedel-Crafts Reactions: While the hydroxyl group can complicate Friedel-Crafts alkylation and acylation by coordinating with the Lewis acid catalyst, these reactions can still be performed, often leading to substitution at the positions ortho and para to the hydroxyl group. libretexts.org

The regiochemical outcome of S_EAr is dictated by the directing effects of the existing substituents. The powerful ortho-, para-directing hydroxyl group will dominate, meaning substitution will primarily occur at positions 2, 4, and 6 of the phenyl ring.

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product(s) | Comments |

|---|---|---|---|

| Bromination | Br₂ in H₂O | Poly-brominated phenol | Ring is highly activated; no catalyst needed. byjus.com |

| Nitration | Dilute HNO₃ | Mixture of ortho- and para-nitrophenols | Reaction conditions control the degree of nitration. byjus.com |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | ortho- and para-alkylated phenols | Hydroxyl group can interfere with the catalyst. libretexts.org |

| Kolbe-Schmidt Reaction | 1. NaOH, 2. CO₂, 3. H⁺ | ortho-Hydroxybenzoic acid | Carboxylation of the phenoxide ion. libretexts.org |

Synthesis of Related Analogs and Homologs of this compound

The synthesis of analogs and homologs of this compound allows for systematic exploration of how structural changes impact the molecule's properties. Analogs typically involve variations in the substitution pattern on the aromatic ring or replacement of the functional groups, while homologs involve altering the length of the alkyne chain.

Synthesis of Analogs:

Ring-Substituted Analogs: These can be prepared by starting with appropriately substituted phenols. For example, starting with 4-methylphenol or 2-chlorophenol and subjecting them to Sonogashira coupling with a protected propargyl alcohol, followed by bromination of the alcohol, would yield the corresponding substituted analogs. A general method for synthesizing highly substituted phenols involves the one-step conversion of hydroxypyrone and nitroalkene starting materials. oregonstate.edu

Functional Group Analogs: Replacing the phenolic -OH with other groups like -NH₂ (aniline) or -SH (thiophenol) before the introduction of the bromopropargyl side chain would yield different classes of analogs.

Synthesis of Homologs:

Chain Extension: To synthesize homologs with longer alkyne chains (e.g., 3-(4-bromobut-1-yn-1-yl)phenol), one could employ a Cadiot-Chodkiewicz coupling between 3-ethynylphenol and a 1,1-dihaloalkane, followed by elimination, or utilize alternative multi-step synthetic routes starting from different building blocks.

The modular nature of the synthetic routes, particularly the Sonogashira coupling to install the alkyne moiety onto a pre-functionalized aromatic ring, provides a robust platform for generating a wide array of both analogs and homologs for further study.

Applications of 3 3 Bromoprop 1 Yn 1 Yl Phenol in Advanced Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate for Complex Molecules

The unique combination of reactive sites in 3-(3-Bromoprop-1-yn-1-yl)phenol makes it a highly versatile intermediate for the synthesis of complex molecules. The phenolic hydroxyl group can undergo etherification and esterification reactions. The terminal alkyne is amenable to a variety of coupling reactions, such as Sonogashira, Glaser, and Click chemistry, while the propargylic bromide allows for nucleophilic substitution reactions.

This versatility is demonstrated in the synthesis of various bioactive compounds. For instance, the core structure is related to intermediates used in the synthesis of complex molecules with potential pharmaceutical applications. The phenolic and alkynyl groups can be modified to create a library of derivatives for screening for various biological activities.

The reactivity of the related compound, 3-bromoprop-1-yne, is well-established for the propargylation of phenols, anilines, and other nucleophiles, highlighting the utility of the propargyl bromide moiety.

Precursor in the Development of Organic Materials

The structural features of this compound make it a promising precursor for the development of novel organic materials with tailored properties.

The presence of both a phenol (B47542) and a terminal alkyne allows this compound to be used as a monomer in the synthesis of various polymers. Phenolic resins are a well-established class of polymers with applications in adhesives, coatings, and composites. The incorporation of the alkynyl group into a phenolic polymer backbone can introduce new functionalities, such as the ability to undergo post-polymerization modification via "click" chemistry. This allows for the tuning of the polymer's properties, including its thermal stability, solubility, and cross-linking density.

The polymerization of phenol derivatives is a key process in creating materials with diverse industrial uses. researchgate.net For example, phenol-formaldehyde resins are widely used as adhesives and molding compounds. researchgate.net The inclusion of a reactive handle like the bromo-propargyl group in a phenolic monomer opens up possibilities for creating more complex and functionalized polymer architectures.

The conjugated system of the aromatic ring and the alkyne in this compound suggests its potential use in the synthesis of optoelectronic materials. The extension of this conjugation through polymerization or coupling reactions can lead to materials with interesting photophysical properties, such as fluorescence and nonlinear optical activity. These properties are desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and optical sensors.

The synthesis of conjugated polymers often involves the coupling of aromatic and acetylenic units. The structure of this compound provides a building block for creating such polymers with a phenolic functionality that can be used to further modify the material's properties or to interface with other components in a device.

Role in Catalyst Design and Ligand Synthesis

The phenolic hydroxyl group and the alkyne in this compound can act as coordinating sites for metal ions, making it a candidate for use in ligand synthesis. The ability to modify both the phenolic and alkynyl ends of the molecule allows for the design of bidentate or polydentate ligands with specific steric and electronic properties.

These ligands can then be used to create transition metal complexes with catalytic activity in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The modular nature of the synthesis of ligands from this compound allows for the fine-tuning of the catalyst's performance for a specific application.

Integration into Supramolecular Chemistry Architectures

The ability of the phenolic hydroxyl group to participate in hydrogen bonding makes this compound a useful component in the construction of supramolecular architectures. Hydrogen bonding is a key directional interaction used to assemble molecules into well-defined one-, two-, and three-dimensional structures.

Furthermore, the rigid alkyne unit can act as a structural element, providing linearity and conformational stability to the resulting supramolecular assembly. The combination of a hydrogen-bonding donor (the phenol) and a rigid rod-like element (the alkyne) allows for the design of complex supramolecular structures such as liquid crystals, gels, and porous materials.

Applications in Agricultural Chemistry (excluding dosage/administration)

The structural motifs present in this compound are found in some classes of agrochemicals. Phenolic compounds can exhibit herbicidal, fungicidal, and insecticidal properties. The propargyl group is also present in some pesticides.

Research in agricultural chemistry involves the synthesis and screening of novel compounds for their biological activity. The versatility of this compound as a synthetic intermediate allows for the creation of a diverse range of derivatives that can be tested for their potential as new crop protection agents. For example, related phenolic compounds have been investigated for their herbicidal effects.

Green Chemistry Principles in the Synthesis and Transformation of 3 3 Bromoprop 1 Yn 1 Yl Phenol

Development of Sustainable Synthetic Routes

A plausible and common synthetic route to 3-(3-bromoprop-1-yn-1-yl)phenol would likely involve a two-step process: the propargylation of a phenol (B47542), followed by bromination of the terminal alkyne. A key intermediate in this process would be 3-(prop-2-yn-1-yloxy)phenol.

A conventional laboratory synthesis of this intermediate often involves the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. byjus.comnumberanalytics.com For instance, 3-hydroxyphenol (resorcinol) could be reacted with propargyl bromide in the presence of a base like potassium carbonate and a solvent such as acetone. plos.orgnih.gov

Traditional vs. Greener Synthetic Approaches for the Intermediate 3-(prop-2-yn-1-yloxy)phenol:

| Feature | Traditional Approach | Greener Alternative |

| Starting Materials | Resorcinol (B1680541), Propargyl Bromide | Resorcinol, Propargyl Alcohol (via catalytic etherification) |

| Reagents | Stoichiometric base (e.g., K₂CO₃) | Catalytic base, or processes that avoid salt formation |

| Solvents | Acetone, DMF byjus.com | Greener solvents like 2-MeTHF, CPME, or solvent-free conditions merckmillipore.comsigmaaldrich.com |

| Byproducts | Halide salts (e.g., KBr) | Water (in catalytic etherification) |

While the Williamson ether synthesis is a robust method, it generates stoichiometric amounts of salt byproduct. acs.org More sustainable alternatives focus on catalytic processes that improve atom economy. For example, catalytic Williamson ether synthesis at high temperatures using weaker alkylating agents like alcohols can reduce salt waste. acs.org Another approach could involve the direct, acid-catalyzed etherification of resorcinol with propargyl alcohol, which would produce water as the only byproduct, representing a significant improvement in atom economy.

The subsequent step, the bromination of the terminal alkyne of 3-(prop-2-yn-1-yloxy)phenol, can be achieved using various brominating agents. The choice of reagent and conditions can greatly influence the greenness of the process.

Atom Economy and E-Factor Analysis for Reactions Involving this compound

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the efficiency and environmental impact of a chemical process. scranton.edulibretexts.org

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as: (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%

E-Factor provides a more practical measure of waste generation: Total mass of waste (kg) / Mass of product (kg)

Let's analyze a hypothetical two-step synthesis of this compound:

Step 1: Williamson Ether Synthesis of 3-(prop-2-yn-1-yloxy)phenol C₆H₆O₂ (Resorcinol) + C₃H₃Br (Propargyl Bromide) + K₂CO₃ → C₉H₈O₂ + KBr + KHCO₃

Atom Economy: In this scenario, even with a 100% yield, the atom economy would be significantly less than 100% due to the formation of potassium bromide and potassium bicarbonate as byproducts.

Step 2: Bromination of 3-(prop-2-yn-1-yloxy)phenol C₉H₈O₂ + NBS (N-Bromosuccinimide) → C₉H₇BrO₂ + Succinimide (B58015)

Atom Economy: The use of N-bromosuccinimide for bromination also results in a stoichiometric byproduct (succinimide), which lowers the atom economy.

An alternative with better atom economy for the bromination step could be the use of HBr with an oxidizing agent, though this may present other challenges in terms of handling and selectivity.

Illustrative E-Factor Calculation:

| Industry Sector | Typical E-Factor Range |

| Bulk Chemicals | 1 - 5 |

| Fine Chemicals | 5 - 500 |

| Pharmaceuticals | 25 - >4000 |

For a laboratory-scale synthesis of a specialty chemical like this compound, the E-factor could be quite high, especially when considering solvent losses and purification waste. libretexts.org Minimizing waste through catalyst recycling, solvent reuse, and high-yield reactions is paramount to reducing the E-factor.

Solvent Minimization and Replacement Strategies

Solvents are a major contributor to the environmental impact of chemical processes. nih.gov Traditional solvents used in reactions like the Williamson ether synthesis, such as dimethylformamide (DMF) and acetonitrile (B52724), have toxicity concerns. byjus.com

Green Solvent Alternatives:

| Traditional Solvent | Greener Alternative(s) | Rationale for Replacement |

| DMF, DMSO | Polyethylene Glycols (PEGs), Dimethyl Isosorbide merckmillipore.comsigmaaldrich.com | Lower toxicity, higher biodegradability, higher boiling and flash points. merckmillipore.com |

| Acetone, THF | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME) sigmaaldrich.com | Derived from renewable resources (2-MeTHF), peroxide resistance (CPME), lower toxicity. sigmaaldrich.com |

| Halogenated Solvents (e.g., CH₂Cl₂) | Ethyl acetate/Ethanol mixtures, Heptane sigmaaldrich.com | Reduced toxicity and environmental persistence. |

| Toluene, Benzene (B151609) | Volatile Methyl Siloxanes (VMS) merckmillipore.com | Lower toxicity. |

Furthermore, implementing solvent-free reaction conditions, for example by using high-speed ball milling for coupling reactions, represents a significant step towards sustainable chemistry. rsc.org

Catalyst Recycling and Reusability in this compound Chemistry

While the proposed synthesis of this compound may not be heavily reliant on catalysts in its most basic form, related and alternative synthetic strategies could be. For instance, a Sonogashira coupling of a di-halogenated phenol derivative with a protected alkyne could be an alternative route where catalysis is central. researchgate.netnih.gov

In such cases, the use of recyclable catalysts is a cornerstone of green chemistry. mdpi.comnih.govnsf.gov

Types of Recyclable Catalysts for Alkyne Functionalization:

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, allowing for easy separation by filtration. Examples include:

Metal Nanoparticles on Solid Supports: Copper or palladium nanoparticles supported on silica, graphitic carbon, or metal-organic frameworks (MOFs) have shown high activity and recyclability in coupling reactions. mdpi.comrsc.org

Immobilized Homogeneous Catalysts: Attaching a homogeneous catalyst to a solid support, such as a resin or silica, can combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. acs.org

Recyclable Homogeneous Catalysts:

Aqueous Phase Catalysis: Using water-soluble ligands can allow the catalyst to be retained in the aqueous phase while the organic product is extracted.

Phase Transfer Catalysis: In biphasic systems, a phase transfer catalyst can shuttle reactants between phases, and the catalyst can be recovered with the aqueous phase.

The reusability of these catalysts over multiple cycles without significant loss of activity is a key advantage, reducing both cost and the environmental burden of heavy metal waste. acs.org

Waste Reduction and Management Approaches

A holistic approach to waste management in the synthesis of this compound involves several strategies:

Waste Prevention at the Source: This is the most preferred approach, aligning with the first principle of green chemistry. It involves optimizing reactions for high yield and selectivity to minimize byproduct formation.

Byproduct Valorization: Instead of treating byproducts as waste, exploring their potential use as starting materials for other chemical processes can create value and reduce disposal needs. For example, the succinimide generated from NBS bromination could potentially be collected and reused.

Treatment of Unavoidable Waste: For waste streams that cannot be prevented or valorized, appropriate treatment methods to neutralize hazardous components are necessary. This includes neutralization of acidic or basic waste and treatment of streams containing residual organic compounds.

By systematically applying these green chemistry principles, the synthesis and utilization of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Future Research Directions and Emerging Paradigms for 3 3 Bromoprop 1 Yn 1 Yl Phenol

Exploration of Novel Reactivity and Transformation Pathways

The inherent reactivity of the phenolic hydroxyl group, the carbon-carbon triple bond, and the propargylic bromide in 3-(3-bromoprop-1-yn-1-yl)phenol presents a rich landscape for discovering new chemical reactions and synthetic methodologies. Future research could focus on leveraging the interplay between these functional groups to achieve novel molecular architectures.

Phenols are known to be excellent starting materials and are increasingly sourced from renewable feedstocks. acs.org The phenolic moiety in this compound can direct C-H functionalization reactions, offering an atom-economical approach to further elaborate the aromatic core. acs.orgnih.gov Investigations into ortho- and para-selective functionalization, directed by the hydroxyl group, could lead to the synthesis of highly substituted and complex phenolic derivatives.

The bromoalkyne functionality is a versatile handle for a variety of transformations. organic-chemistry.org It can participate in fundamental alkyne reactions such as hydrogenation, hydration, and halogenation. numberanalytics.com Of particular interest is its potential in cross-coupling reactions, where the carbon-bromine bond can be activated by various transition metal catalysts. This opens the door to Sonogashira, Suzuki, and Negishi-type couplings, allowing for the introduction of a wide range of substituents at the propargylic position.

Furthermore, the terminal alkyne itself is amenable to a host of reactions, including "click chemistry," such as the Huisgen 1,3-dipolar cycloaddition, which is invaluable for creating complex molecules and functional materials. acs.org The development of catalytic systems that can selectively activate one reactive site over the others (e.g., C-Br bond vs. C-H bond of the alkyne) will be a key area of research.

Potential areas for exploration include:

Intramolecular Cyclizations: Designing conditions that promote intramolecular reactions between the phenol (B47542) and the bromoalkyne moiety to construct novel heterocyclic scaffolds.

Tandem Reactions: Developing one-pot procedures where multiple transformations occur sequentially, for example, a Sonogashira coupling followed by a phenol-driven cyclization.

Radical Reactions: Investigating radical-mediated transformations, such as allylic bromination at the propargylic position under specific conditions, which could lead to interesting rearranged products. masterorganicchemistry.com

Integration into Flow Chemistry and High-Throughput Synthesis Platforms

The translation of novel synthetic methods for this compound from traditional batch processes to continuous flow and high-throughput synthesis platforms represents a significant leap forward in efficiency, safety, and scalability. acs.orgvapourtec.com Flow chemistry, in particular, offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing exothermic reactions or handling unstable intermediates that may arise from the reactive bromoalkyne group. rsc.org

Key advantages of applying flow chemistry to the synthesis and derivatization of this compound include:

Enhanced Safety: Many reactions involving alkynes and energetic reagents can be performed more safely in the small, controlled environment of a flow reactor. acs.org

Improved Selectivity: The precise control over stoichiometry and residence time can lead to higher selectivity and yields, minimizing the formation of byproducts. nih.gov

Facilitated Scale-up: Once a reaction is optimized in a flow system, scaling up production is often more straightforward than with batch processes.

High-throughput synthesis platforms, on the other hand, would enable the rapid screening of reaction conditions and catalysts for the derivatization of this compound. nih.gov By employing automated systems, a large library of derivatives could be synthesized and tested for various applications, accelerating the discovery of new functional molecules.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited | Precise |

| Safety | Potential for thermal runaway | Enhanced |

| Scalability | Often requires re-optimization | More straightforward |

| Reproducibility | Can be variable | High |

Advanced Computational Predictions for Unexplored Chemical Space